molecular formula C11H10O4 B14400434 1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6-methyl- CAS No. 88051-37-0

1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6-methyl-

Cat. No.: B14400434
CAS No.: 88051-37-0
M. Wt: 206.19 g/mol
InChI Key: GIVOCFHHDXGHJS-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6-methyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of hydroxyl groups at the 5 and 8 positions, a methyl group at the 6 position, and a dihydro structure at the 2 and 3 positions. It is formally derived from 1,4-naphthoquinone through the replacement of hydrogen atoms by hydroxyl and methyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6-methyl- can be synthesized through various methods. One common approach involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation . Another method includes the oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO2) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using catalysts such as vanadium or manganese dioxide. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

Properties

CAS No.

88051-37-0

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

5,8-dihydroxy-6-methyl-2,3-dihydronaphthalene-1,4-dione

InChI

InChI=1S/C11H10O4/c1-5-4-8(14)9-6(12)2-3-7(13)10(9)11(5)15/h4,14-15H,2-3H2,1H3

InChI Key

GIVOCFHHDXGHJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)CCC(=O)C2=C1O)O

Origin of Product

United States

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